molecular formula C14H11FO4 B6398778 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261927-20-1

3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6398778
CAS No.: 1261927-20-1
M. Wt: 262.23 g/mol
InChI Key: UAYDQSJXZXXICD-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom, a hydroxyl group, and a methoxy group attached to a benzoic acid core

Properties

IUPAC Name

3-(3-fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-11-5-9(4-10(6-11)14(17)18)8-2-3-13(16)12(15)7-8/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYDQSJXZXXICD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689366
Record name 3'-Fluoro-4'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-20-1
Record name 3'-Fluoro-4'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-hydroxybenzaldehyde.

    Methoxylation: The hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde is methylated using dimethyl sulfate in the presence of a base such as potassium carbonate to form 3-fluoro-4-methoxybenzaldehyde.

    Grignard Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a Grignard reaction with phenylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzaldehyde.

    Reduction: Formation of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It is used as a probe to study enzyme activities and metabolic pathways.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-hydroxybenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Hydroxy-3-methoxybenzoic acid

Uniqueness

3-(3-Fluoro-4-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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